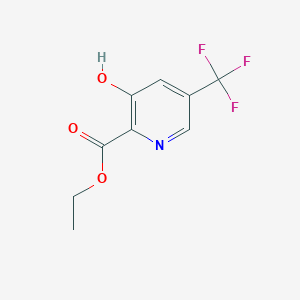

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is a versatile chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate typically involves the esterification of 3-hydroxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of 3-oxo-5-(trifluoromethyl)picolinic acid.

Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate can be compared with other picolinate derivatives, such as:

Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chlorine atom instead of a hydroxyl group.

Ethyl 5-(trifluoromethyl)picolinate: Lacks the hydroxyl group, affecting its reactivity and biological activity.

Halauxifen-methyl: A picolinate herbicide with a different substitution pattern, used in agriculture.

The unique combination of the trifluoromethyl and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is a compound of interest within the realm of medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈F₃NO₃

- Molar Mass : Approximately 235.16 g/mol

- Functional Groups : Hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring.

These structural characteristics enhance its lipophilicity and reactivity, influencing its interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The trifluoromethyl group enhances its interaction with lipid membranes, potentially increasing bioavailability and efficacy against various pathogens. Studies have shown that this compound can modulate the activity of specific biological targets, which may lead to therapeutic applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound's hydroxyl group facilitates hydrogen bonding with target proteins or enzymes, influencing their function.

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and interaction with cellular components .

Case Studies and Experimental Data

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound shows effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to existing antibiotics .

- Fungal Activity : The compound also exhibits antifungal properties, with studies revealing its effectiveness against common fungal pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membranes, leading to cell lysis .

- In Silico Studies : Computational docking studies have suggested that this compound binds effectively to active sites of target enzymes, providing insights into its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Hydroxyl at 3-position; trifluoromethyl at 5-position | Enhanced lipophilicity; strong binding affinity | Antimicrobial, antifungal |

| Methyl 3-fluoro-5-(trifluoromethyl)picolinate | Fluorine atom at 3-position | Lacks hydroxyl group; different activity profile | Moderate antimicrobial |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Hydroxyl at 2-position | Different positioning alters reactivity | Limited antimicrobial |

Properties

Molecular Formula |

C9H8F3NO3 |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

ethyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-6(14)3-5(4-13-7)9(10,11)12/h3-4,14H,2H2,1H3 |

InChI Key |

QIHSOKBLPQIIKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.